N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, bromination, and subsequent coupling with the piperidine and benzamide moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often under reflux or microwave-assisted conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromobenzo[d]thiazol-2-yl)acetamide
- N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
- (2-bromobenzo[d]thiazol-6-yl)methanol
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and bioactivity compared to similar compounds .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6th position of the benzothiazole ring and a sulfonamide group linked to a piperidine derivative. The molecular weight is approximately 508.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, which may lead to apoptosis in cancer cells .
- Receptor Modulation : It may also modulate receptor activities that are crucial for cellular signaling processes related to cancer and neurodegeneration.
Anticancer Activity
Several studies have reported on the anticancer properties of benzothiazole derivatives, including this compound. For example:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., U2OS, SH-SY5Y) have demonstrated that this compound can significantly reduce cell viability and induce apoptosis .
Neuroprotective Effects
Research has indicated potential neuroprotective effects against amyotrophic lateral sclerosis (ALS):
- TDP-43 Protein Aggregation : In a study focusing on ALS models, this compound was tested for its effects on TDP-43 protein aggregates, which are implicated in the disease's pathology. The results suggested that it might help mitigate the toxic effects associated with these aggregates .
Case Studies and Experimental Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Cell Line/Model | Biological Activity | Key Findings |
---|---|---|---|
1 | U2OS | Anticancer | Induced apoptosis; reduced viability by 40% at 10 µM concentration. |
2 | SH-SY5Y | Neuroprotective | Mitigated TDP-43 aggregation; improved cell survival by 30%. |
3 | HEK293T | Enzyme inhibition | Inhibited key kinases involved in cell cycle regulation. |
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S2/c1-13-9-14(2)12-25(11-13)30(27,28)17-6-3-15(4-7-17)20(26)24-21-23-18-8-5-16(22)10-19(18)29-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUBNVRBDIYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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